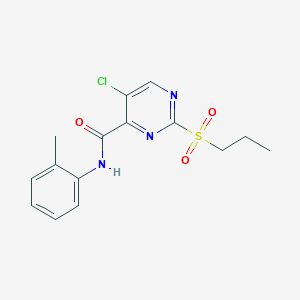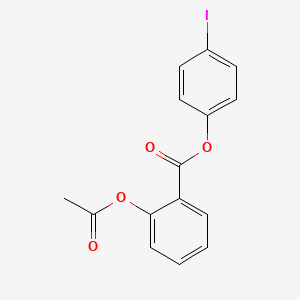
4-iodophenyl 2-(acetyloxy)benzoate
説明
4-iodophenyl 2-(acetyloxy)benzoate, also known as PAP-I, is a compound that has gained significant attention in scientific research due to its potential applications in various fields such as biochemistry, pharmacology, and medicine. This compound is synthesized through a specific method and has been found to have a mechanism of action that can affect the biochemical and physiological processes in cells.
作用機序
The mechanism of action of 4-iodophenyl 2-(acetyloxy)benzoate involves the formation of a covalent bond between the phenolic oxygen of 4-iodophenyl 2-(acetyloxy)benzoate and the phenolic hydroxyl group of tyrosine residue in the protein. This covalent bond formation leads to the modification of the protein structure, which can affect its function. The modification can also lead to the degradation of the protein through the ubiquitin-proteasome pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodophenyl 2-(acetyloxy)benzoate are dependent on the proteins that it labels. 4-iodophenyl 2-(acetyloxy)benzoate can affect the function of proteins involved in various cellular processes such as signal transduction, gene expression, and metabolism. The labeling of specific proteins can also be used to study their role in disease processes and drug development.
実験室実験の利点と制限
One of the advantages of using 4-iodophenyl 2-(acetyloxy)benzoate in lab experiments is its selectivity for tyrosine residues in proteins. This selectivity allows for specific labeling of proteins, which can lead to more accurate results. Another advantage is the stability of the covalent bond formed between 4-iodophenyl 2-(acetyloxy)benzoate and the protein, which allows for long-term labeling and detection.
However, there are also limitations to using 4-iodophenyl 2-(acetyloxy)benzoate in lab experiments. One limitation is the potential for off-target labeling of proteins that contain other phenolic residues. This can lead to non-specific labeling and affect the accuracy of the results. Another limitation is the potential for toxicity or adverse effects on cells due to the modification of protein structure and function.
将来の方向性
There are several future directions for research involving 4-iodophenyl 2-(acetyloxy)benzoate. One direction is the development of new labeling techniques that can improve the specificity and accuracy of protein labeling. Another direction is the application of 4-iodophenyl 2-(acetyloxy)benzoate in drug development, where it can be used to study the function of specific proteins targeted by drugs. Additionally, the use of 4-iodophenyl 2-(acetyloxy)benzoate in disease diagnosis and treatment is an area of potential future research.
Conclusion:
In conclusion, 4-iodophenyl 2-(acetyloxy)benzoate is a compound that has significant potential in scientific research due to its applications in protein labeling and detection. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-iodophenyl 2-(acetyloxy)benzoate have been discussed in this paper. Further research in this area can lead to new discoveries and advancements in various fields such as biochemistry, pharmacology, and medicine.
科学的研究の応用
4-iodophenyl 2-(acetyloxy)benzoate has been found to have various scientific research applications. One of the most significant applications of 4-iodophenyl 2-(acetyloxy)benzoate is in the field of biochemistry, where it is used as a tool for protein labeling and detection. 4-iodophenyl 2-(acetyloxy)benzoate can selectively label proteins that contain a specific amino acid residue, tyrosine, which is present in many proteins. This labeling can be used to study protein-protein interactions, protein localization, and protein turnover.
特性
IUPAC Name |
(4-iodophenyl) 2-acetyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO4/c1-10(17)19-14-5-3-2-4-13(14)15(18)20-12-8-6-11(16)7-9-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQOPRVKXKWQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





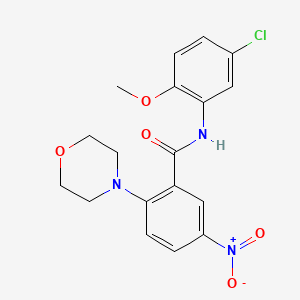
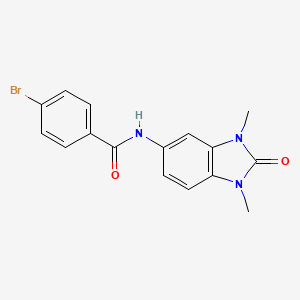
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)-4-methylbenzamide](/img/structure/B4389965.png)
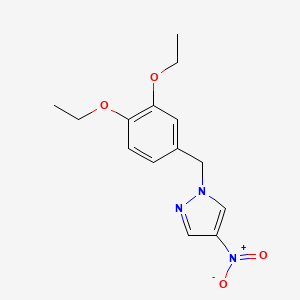
![2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4389990.png)
![1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B4389997.png)


![1-[4-(2-isopropyl-5-methylphenoxy)butyl]-1H-imidazole](/img/structure/B4390011.png)
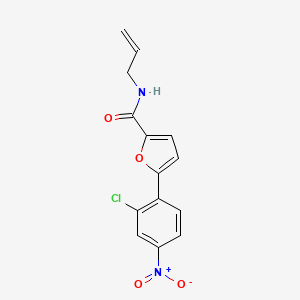
![2-[(2-fluorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4390018.png)
